5-Hydroxydantrolene
Overview
Description
5-Hydroxydantrolene is a derivative of dantrolene . It has a molecular formula of C14H10N4O6 . Dantrolene is a direct-acting skeletal muscle relaxant used for the treatment of fulminant hypermetabolism of skeletal muscle leading to malignant hyperthermia crisis .
Synthesis Analysis
Dantrolene is metabolized in the liver by hepatic microsomal enzymes. Its major metabolites in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene .Molecular Structure Analysis
The molecular structure of 5-Hydroxydantrolene consists of an average mass of 330.252 Da and a monoisotopic mass of 330.060028 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5-Hydroxydantrolene are not detailed in the sources, it is known that dantrolene, from which 5-Hydroxydantrolene is derived, is a hydantoin derivative .Physical And Chemical Properties Analysis
5-Hydroxydantrolene has a molecular formula of C14H10N4O6. It has an average mass of 330.252 Da and a monoisotopic mass of 330.060028 Da .Scientific Research Applications
Muscle Relaxant Properties
5-Hydroxydantrolene (5-HD) has been studied for its ability to inhibit skeletal muscle contractions, both in vivo and in vitro. It was found to inhibit muscle contraction responses in a dose-dependent manner, although it was less potent than Dantrolene (Ellis & Wessels, 2004).
Pharmacokinetics in Animals
Research on the pharmacokinetics of 5-Hydroxydantrolene has been conducted in animals. For example, in dogs, concentrations of 5-Hydroxydantrolene in plasma, urine, and bile were determined after intravenous administration of dantrolene, highlighting its role in the excretion of the dantrolene molecule from the body (Wuis, Vree, & van der Kleijn, 1990).
Impact on Cytokine Expression
A study investigated the effects of exposure to 5-Hydroxydantrolene on activated whole-blood gene expression of cytokines interleukin-2 (IL-2) and interferon-γ (IFN-γ). The study revealed that high concentrations of 5-Hydroxydantrolene significantly suppressed cytokine expression, although this suppression did not occur at lower drug concentrations achieved with oral dantrolene dosing (Haraschak et al., 2014).
Serum Concentration in Cerebral Palsy Patients
The serum concentration of 5-Hydroxydantrolene was determined in cerebral palsy patients to understand its correlation with the oral dose of dantrolene. The study indicated a poor correlation between serum level and dose, possibly due to variations in oral dantrolene availability (Inotsume et al., 1986).
Safety And Hazards
Dantrolene has a potential for hepatotoxicity and should not be used for conditions other than those recommended. The risk of developing potentially fatal hepatic injury (e.g., hepatitis) is greater in females, patients older than 35 years, and those receiving other drugs (especially estrogens) concomitantly .
properties
IUPAC Name |
5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGORTQZSSAZLCK-VIZOYTHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxydantrolene | |
CAS RN |
52130-25-3 | |
Record name | 5-Hydroxydantrolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-DANTROLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9S8199RFW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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